molecular formula C18H21ClN6O B2541853 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 903200-73-7

2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No.: B2541853
CAS No.: 903200-73-7
M. Wt: 372.86
InChI Key: OWTVCWRUKMVYSN-UHFFFAOYSA-N
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Description

The compound “2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The analysis suggested that the compound exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .


Chemical Reactions Analysis

The compound is an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Scientific Research Applications

Arylpiperazine Derivatives and Their Metabolic Pathways

Arylpiperazine derivatives, including compounds structurally related to 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol, have been explored for their potential in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. Their distribution in tissues, including the brain, and their transformation through CYP2D6-dependent oxidation highlight their pharmacological significance and the complexity of their metabolic pathways (S. Caccia, 2007).

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

The role of DPP IV inhibitors in treating type 2 diabetes mellitus (T2DM) has been extensively reviewed, with chemical groups including pyrrolidines, thiazolidines, and notably, piperazines and pyrimidines, among others, being explored for their antidiabetic properties. This highlights the ongoing research into finding new DPP IV inhibitors despite the availability of marketed compounds, underscoring the potential for compounds like this compound to contribute to this field (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Quinoxaline Compounds

The chemistry and properties of quinoxaline and its analogs, which share structural similarities with this compound, have been explored for their potential in various applications, including pharmaceuticals and antibiotics. The review of quinoxaline compounds, their synthesis, and their biological activities provides insight into the versatility of these compounds in scientific research (Aastha Pareek and Dharma Kishor, 2015).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, integral to compounds like this compound, has displayed a wide range of medicinal properties, including anticancer and anti-inflammatory effects. This review emphasizes the structure-activity relationship (SAR) studies and the potential for further exploration of this scaffold in developing drug candidates, indicating the breadth of research applications for such compounds (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, et al., 2017).

Mechanism of Action

Future Directions

The compound has shown potential as an antitumor agent due to its ability to inhibit PKB, which is frequently deregulated in cancer . Future research could focus on further optimizing the compound and testing its efficacy and safety in clinical trials.

Properties

IUPAC Name

2-[4-[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTVCWRUKMVYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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